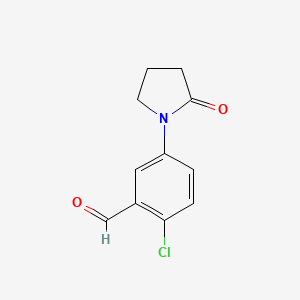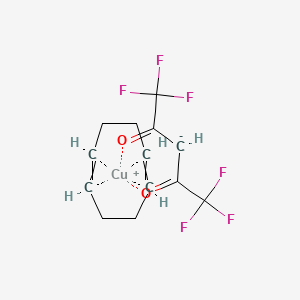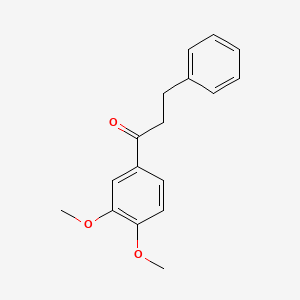
2-Chloro-5-(2-oxopyrrolidin-1-YL)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(2-oxopyrrolidin-1-YL)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a chloro group and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-oxopyrrolidin-1-YL)benzaldehyde typically involves the reaction of 2-chlorobenzaldehyde with 2-oxopyrrolidine. One common method includes the use of a base such as sodium hydride to deprotonate the 2-oxopyrrolidine, followed by nucleophilic substitution on the 2-chlorobenzaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-oxopyrrolidin-1-YL)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under basic conditions.
Major Products
Oxidation: 2-Chloro-5-(2-oxopyrrolidin-1-YL)benzoic acid.
Reduction: 2-Chloro-5-(2-oxopyrrolidin-1-YL)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-(2-oxopyrrolidin-1-YL)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-oxopyrrolidin-1-YL)benzaldehyde is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity. The pyrrolidinone ring may play a role in binding to these targets, while the aldehyde group could be involved in covalent modification of the target proteins .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzaldehyde: Similar structure but with a nitro group instead of the pyrrolidinone ring.
2-(2-Oxopyrrolidin-1-yl)acetamide: Contains the pyrrolidinone ring but lacks the benzaldehyde moiety.
5-Chloro-2-thienyl derivatives: Similar chloro-substituted aromatic compounds with different heterocyclic rings.
Uniqueness
2-Chloro-5-(2-oxopyrrolidin-1-YL)benzaldehyde is unique due to the combination of the chloro-substituted benzaldehyde and the pyrrolidinone ring. This structure provides distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H10ClNO2 |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
2-chloro-5-(2-oxopyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H10ClNO2/c12-10-4-3-9(6-8(10)7-14)13-5-1-2-11(13)15/h3-4,6-7H,1-2,5H2 |
InChI Key |
QBCWSXVFLGDGEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}butanamide](/img/structure/B12448256.png)
![2-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B12448264.png)

![N-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B12448269.png)


![11-[4-(dimethylamino)phenyl]-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12448278.png)
![(3Z)-3-{[(4-chlorophenyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B12448293.png)
![N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-thiophen-2-yl-acetamide](/img/structure/B12448302.png)


![4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N,N-diethylbenzenesulfonamide](/img/structure/B12448318.png)

